7-ACETOXY-6-METHOXY-3,4-DIHYDROQUINAZODIN-4-ONE
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Overview
Description
7-ACETOXY-6-METHOXY-3,4-DIHYDROQUINAZODIN-4-ONE is a chemical compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol . It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ACETOXY-6-METHOXY-3,4-DIHYDROQUINAZODIN-4-ONE typically involves the reaction of 6-METHOXY-7-HYDROXYQUINAZOLIN-4-ONE with acetic anhydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process is optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-ACETOXY-6-METHOXY-3,4-DIHYDROQUINAZODIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: The acetoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
7-ACETOXY-6-METHOXY-3,4-DIHYDROQUINAZODIN-4-ONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-ACETOXY-6-METHOXY-3,4-DIHYDROQUINAZODIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-METHOXY-7-HYDROXYQUINAZOLIN-4-ONE: A precursor in the synthesis of 7-ACETOXY-6-METHOXY-3,4-DIHYDROQUINAZODIN-4-ONE.
Quinazolinone Derivatives: Other compounds in this class with similar structures and potential biological activities.
Uniqueness
This compound is unique due to its specific functional groups (acetoxy and methoxy) and the resulting biological activities. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
179688-02-9 |
---|---|
Molecular Formula |
C11H10N2O4 |
Molecular Weight |
234.21 |
Synonyms |
7-ACETOXY-6-METHOXY-3,4-DIHYDROQUINAZODIN-4-ONE |
Origin of Product |
United States |
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